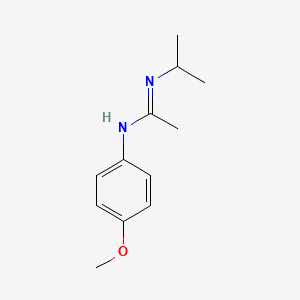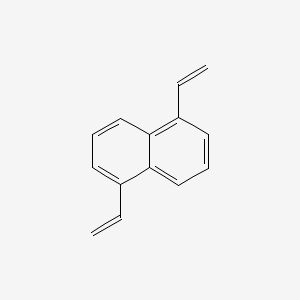
1,5-Diethenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diethenylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethylene groups attached to the 1 and 5 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diethenylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the reaction of 1,5-dibromonaphthalene with vinyl magnesium bromide in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Diethenylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often employ aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Diethenylnaphthalene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers and copolymers.
Materials Science: Its derivatives are explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Research is ongoing into its potential as a building block for pharmaceuticals and bioactive compounds.
Industrial Applications: It is used in the production of high-performance materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 1,5-diethenylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the ethylene groups. These groups can undergo polymerization, addition, and substitution reactions, making the compound highly versatile. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydroxynaphthalene: This compound has hydroxyl groups instead of ethylene groups and is used in dye synthesis and supramolecular chemistry.
1,5-Diaminonaphthalene: Featuring amino groups, it is used in the synthesis of polymers and dyes.
Uniqueness
1,5-Diethenylnaphthalene is unique due to its ethylene groups, which confer distinct reactivity and make it suitable for polymerization and other addition reactions. This sets it apart from other naphthalene derivatives that may not have the same versatility in chemical synthesis and applications .
Properties
CAS No. |
46263-17-6 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,5-bis(ethenyl)naphthalene |
InChI |
InChI=1S/C14H12/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h3-10H,1-2H2 |
InChI Key |
JQKOWSFGWIKBDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C=CC=C(C2=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


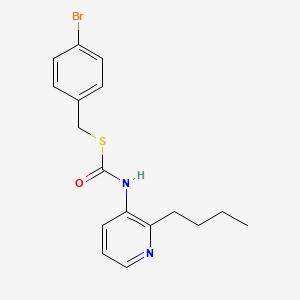
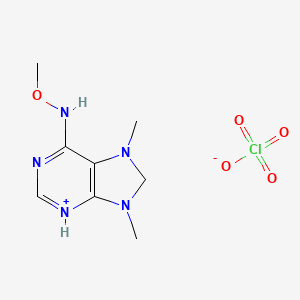
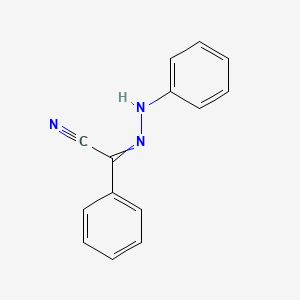

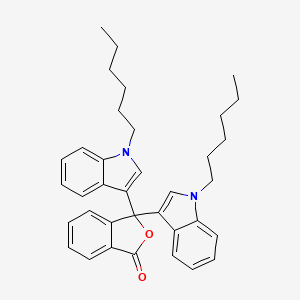

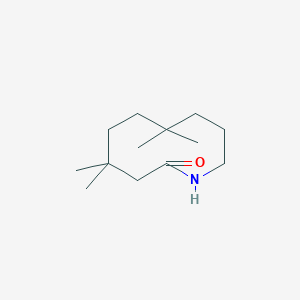
![2,11-Dihydro-1H-benzo[a]fluorene](/img/structure/B14658590.png)
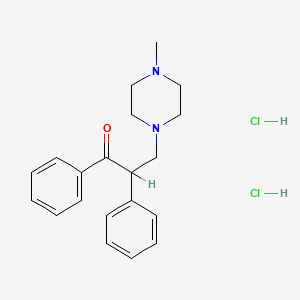
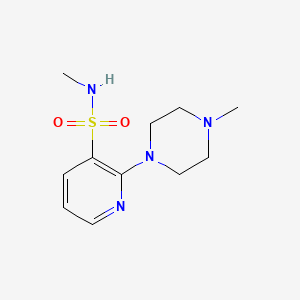
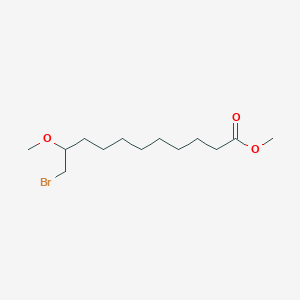
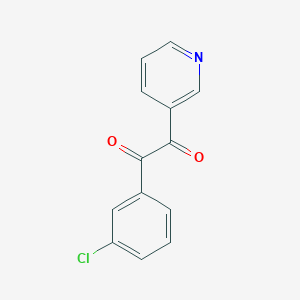
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
